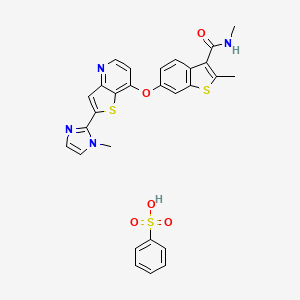
AG-28262 besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AG-28262 besylate is a VEGFR-2 Inhibitorwhich may affect alanine aminotransferase gene expression and enzymatic activity in the liver.
Aplicaciones Científicas De Investigación
Photocatalytic Activity Enhancement
AG-28262 besylate has been utilized in enhancing the photocatalytic activity of TiO2. Studies demonstrate that Ag doping in TiO2 facilitates the rutile-anatase phase transformation and improves surface characteristics like higher surface area and larger average pore volume. This results in effective photodegradation of contaminants, with Ag-TiO2 showing promising results in pharmaceutical effluents treatment, specifically for the degradation of amlodipine besylate under certain conditions (Rabhi et al., 2021).
DNA Damage Response in Mammalian Cells
Research involving silver nanoparticles (Ag NPs) has indicated their impact on the DNA damage response in mammalian cells. This includes observations on how different surface chemistries of Ag NPs induce varying degrees of DNA damage in cells like mouse embryonic stem cells and mouse embryonic fibroblasts (Ahamed et al., 2008).
Antimicrobial and Anticancer Applications
AgNPs synthesized using biological methods, possibly including compounds like AG-28262 besylate, have shown significant antimicrobial and anticancer activities. These nanoparticles, due to their size and physicochemical properties, can act as effective antimicrobial agents and have potential in various therapeutic applications, including cancer treatment (Chung et al., 2016).
Agricultural Sector Applications
In agriculture, AgNPs, possibly including AG-28262 besylate, have shown potential in plant disease management. Their biosynthesis using environmentally friendly biomolecules has garnered attention due to the potential for revolutionizing the agricultural sector, particularly in the context of developing biopesticides (Mishra & Singh, 2015).
Wastewater Treatment
AG-28262 besylate might be relevant in the context of wastewater treatment using aerobic granular sludge (AGS) technology. AGS allows for the simultaneous removal of various pollutants and is being extensively researched for implementation in sewage treatment plants (Nancharaiah & Kiran Kumar Reddy, 2018).
Enhancement of Plant Growth
Studies on the application of nanotechnology in agriculture, possibly involving AG-28262 besylate, indicate that nanoparticles like AgNPs can improve the germination, vigor, and growth of crop plants. These nanoparticles enhance antioxidant enzymes and biochemical activities supporting seedling growth (Kumar et al., 2020).
Antibacterial Activity
Biosynthesized AgNPs have been researched for their antibacterial activity. This includes investigations into the impact of AgNPs on different bacteria, demonstrating their efficacy as antimicrobial agents at specific concentrations (Okafor et al., 2013).
Propiedades
Número CAS |
881688-70-6 |
|---|---|
Nombre del producto |
AG-28262 besylate |
Fórmula molecular |
C28H24N4O5S3 |
Peso molecular |
592.7 |
Nombre IUPAC |
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-, benzenesulfonate |
InChI |
1S/C22H18N4O2S2.C6H6O3S/c1-12-19(22(27)23-2)14-5-4-13(10-17(14)29-12)28-16-6-7-24-15-11-18(30-20(15)16)21-25-8-9-26(21)3;7-10(8,9)6-4-2-1-3-5-6/h4-11H,1-3H3,(H,23,27);1-5H,(H,7,8,9) |
Clave InChI |
BZZKDMVEPMDMQA-UHFFFAOYSA-N |
SMILES |
Cc1c(c2ccc(cc2s1)Oc3ccnc4c3sc(c4)c5nccn5C)C(=O)NC.c1ccc(cc1)S(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AG-28262 besylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



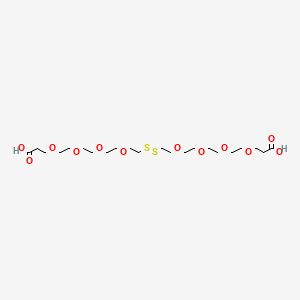
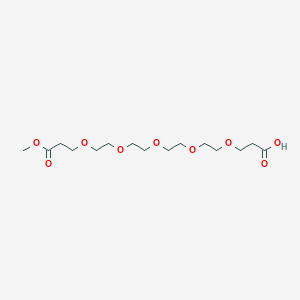
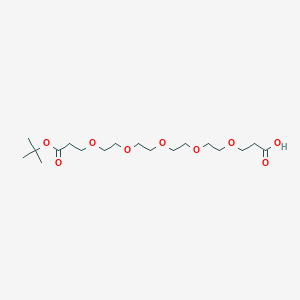

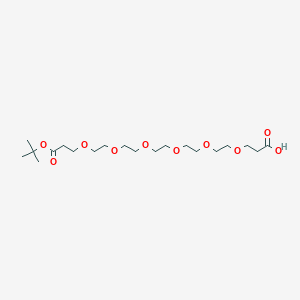
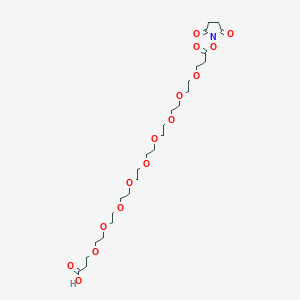
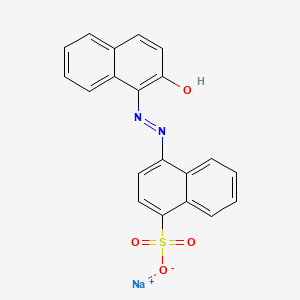
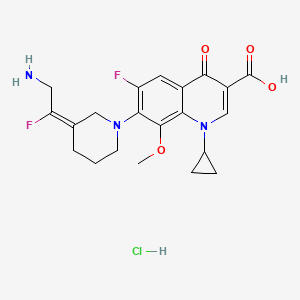
![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)
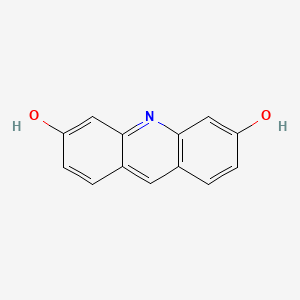
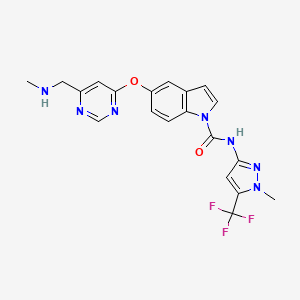
![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)